

Application of Apixaban-d3 in Drug Metabolism Studies

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Introduction

Apixaban is an orally bioavailable, direct, and highly selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1][2] Understanding its metabolic fate is crucial for drug development and ensuring its safe and effective use. Deuterated Apixaban (**Apixaban-d3**) serves as an invaluable tool in these investigations, primarily as an internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). Its use ensures high accuracy and precision in determining the concentrations of Apixaban and its metabolites in various biological matrices.[3] This document provides detailed application notes and protocols for the use of **Apixaban-d3** in drug metabolism studies.

Physicochemical Properties of Apixaban

| Property | - Value | Reference |
|-------------------|-------------|-----------|
| Molecular Formula | C25H25N5O4 | [4] |
| Molecular Weight | 459.5 g/mol | [4] |
| Bioavailability | ~50% | [1][5] |
| Protein Binding | ~87% | [1][5] |
| Tmax | 3-4 hours | [1][5] |
| Half-life | ~12 hours | [1][5] |



Metabolism of Apixaban

Apixaban is eliminated through multiple pathways, including metabolism, renal excretion, and direct intestinal excretion.[1][6] Metabolism primarily occurs in the liver via cytochrome P450 (CYP) enzymes, with CYP3A4/5 being the major contributor.[1][7][8] Minor contributions are also made by CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2.[1][7] The main metabolic pathways include O-demethylation and hydroxylation.[6][9] The most significant human plasma metabolite is O-demethyl apixaban sulfate.[9][10]



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Caption: Metabolic pathway of Apixaban.

Application Notes Use of Apixaban-d3 as an Internal Standard

In quantitative bioanalytical methods, such as LC-MS/MS, an internal standard (IS) is crucial for correcting for variability in sample preparation and instrument response. A stable isotopelabeled version of the analyte, such as **Apixaban-d3**, is the ideal IS. It co-elutes with the analyte (Apixaban) and experiences similar ionization efficiency, leading to a more accurate and precise quantification.

In Vitro Metabolism Studies

Apixaban-d3 can be used as an internal standard in in vitro systems like human liver microsomes (HLMs) and hepatocytes to investigate the metabolic stability and metabolite profile of Apixaban. These studies help in identifying the enzymes responsible for metabolism and characterizing the metabolites formed.[8][11]



In Vivo Pharmacokinetic Studies

In preclinical and clinical pharmacokinetic studies, **Apixaban-d3** is essential for the accurate measurement of Apixaban concentrations in plasma, urine, and feces over time.[10] This allows for the determination of key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Experimental Protocols Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of Apixaban in human liver microsomes.

Materials:

- Apixaban
- Apixaban-d3 (as internal standard)
- Pooled Human Liver Microsomes (HLMs)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Acetonitrile (ACN)
- Incubator/shaking water bath (37°C)
- LC-MS/MS system

Procedure:

- Prepare a stock solution of Apixaban in a suitable solvent (e.g., DMSO).
- Prepare a working solution of Apixaban in phosphate buffer.

Methodological & Application

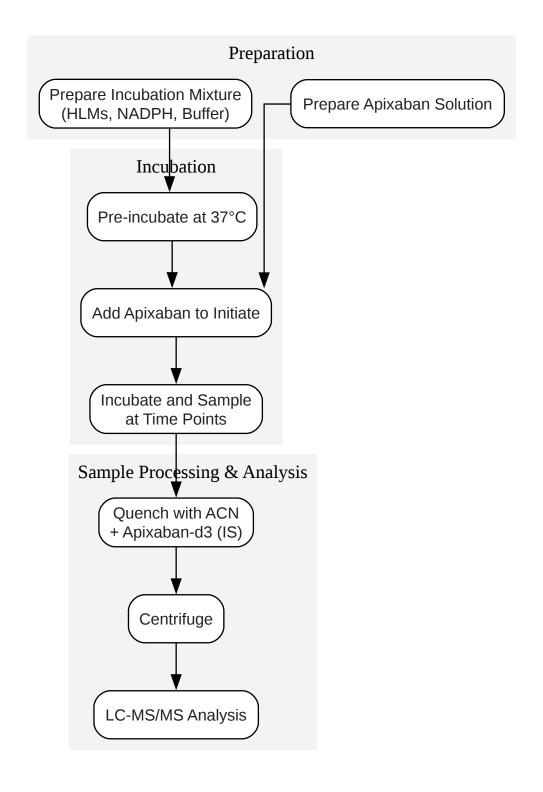




- In a microcentrifuge tube, add the HLM suspension and the NADPH regenerating system in phosphate buffer.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding the Apixaban working solution to the mixture. The final concentration of Apixaban is typically 1 μ M.[11]
- Incubate at 37°C with gentle shaking.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
- Stop the reaction by adding ice-cold acetonitrile containing **Apixaban-d3** (internal standard).
- Vortex the samples and centrifuge to precipitate the proteins.
- Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
- Analyze the samples to determine the concentration of Apixaban remaining at each time point.

Data Analysis: Plot the natural logarithm of the percentage of Apixaban remaining versus time. The slope of the linear regression will give the rate constant of metabolism, from which the in vitro half-life can be calculated.





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Caption: In vitro metabolism experimental workflow.



Protocol 2: Quantitative Analysis of Apixaban in Human Plasma using LC-MS/MS

Objective: To accurately quantify the concentration of Apixaban in human plasma samples.

Materials:

- Human plasma samples
- Apixaban (for calibration standards and quality controls)
- Apixaban-d3 (internal standard)
- Acetonitrile (ACN)
- Formic acid
- Water (LC-MS grade)
- LC-MS/MS system with a C18 column

Procedure:

- Sample Preparation (Protein Precipitation):
 - To 100 μL of plasma sample, standard, or quality control, add 300 μL of ice-cold acetonitrile containing a known concentration of Apixaban-d3.[12]
 - Vortex for 1 minute to precipitate proteins.
 - Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
 - Transfer the supernatant to a clean tube or well plate for injection into the LC-MS/MS system.
- LC-MS/MS Analysis:
 - Chromatographic Conditions:



- Column: C18 column (e.g., 50 x 4.6 mm)[4]
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Flow Rate: 0.5 1.0 mL/min[4]
- Gradient: Isocratic or gradient elution suitable for separating Apixaban from matrix components.
- Mass Spectrometric Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Monitored Transitions (MRM):
 - Apixaban: m/z 460.2 → 443.2[4]
 - **Apixaban-d3**: m/z 464.2 → 447.2[4]
 - Optimize other parameters such as collision energy and declustering potential.
- Data Analysis:
 - Generate a calibration curve by plotting the peak area ratio (Apixaban/Apixaban-d3)
 against the nominal concentration of the calibration standards.
 - Use a weighted linear regression to fit the calibration curve.
 - Determine the concentration of Apixaban in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

LC-MS/MS Method Validation Parameters:



| Parameter | Typical Acceptance Criteria | Example Values | Reference |
|--------------------------------------|---|----------------|-----------|
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10, acceptable precision and accuracy | 1.00 ng/mL | [4][13] |
| Linearity | Correlation coefficient (r²) > 0.99 | > 0.99 | [3] |
| Intra- and Inter-assay Precision | %CV ≤ 15% (≤ 20% at LLOQ) | ≤ 5.36% | [13] |
| Intra- and Inter-assay Accuracy | %Bias within ±15% (±20% at LLOQ) | ± 9.00% | [13] |
| Recovery | Consistent and reproducible | Not specified | |
| Matrix Effect | Minimal and compensated by IS | Not specified | - |
| Stability | Stable under expected storage and processing conditions | Not specified | - |

Quantitative Data Summary

Pharmacokinetic Parameters of Apixaban in Humans (Single 20 mg Oral Dose):[6][9]

| Parameter | Value |
|------------------------------|--------------------|
| Cmax (ng/mL) | ~176.3 ± 42 |
| Tmax (h) | 3.0 (2.5-4.0) |
| AUC0-∞ (ng·h/mL) | Data not specified |
| Half-life (h) | ~12 |
| Renal Clearance (% of total) | ~27% |



Recovery of a Single 20 mg Radiolabeled Apixaban Dose in Humans:[6][9]

| Matrix | % of Administered Dose Recovered |
|--------|----------------------------------|
| Feces | 46.7% - 56.0% |
| Urine | 24.5% - 28.8% |

Major Circulating Components in Human Plasma:[10]

| Component | Relative Abundance |
|----------------------------------|--------------------|
| Unchanged Apixaban | Major component |
| O-demethyl apixaban sulfate (M1) | ~25% of parent AUC |

Conclusion

Apixaban-d3 is an indispensable tool for the accurate and precise quantification of Apixaban in biological matrices during drug metabolism and pharmacokinetic studies. The protocols outlined in this document provide a framework for conducting in vitro and in vivo experiments to characterize the metabolic profile and disposition of Apixaban. The use of a stable isotopelabeled internal standard like **Apixaban-d3** is critical for generating reliable data to support drug development and regulatory submissions.

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